Eplivanserin fumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

エピリバンセリンヘミフマル酸塩は、セロトニン受容体サブタイプ5-HT2Aの逆アゴニストとして作用します。5-HT2A受容体に作用する従来の鎮静剤とは異なり、エピリバンセリンヘミフマル酸塩は、ドーパミン、ヒスタミン、およびアドレナリン受容体に対する親和性が最小限です。 この選択的な作用は、非選択的セロトニン受容体拮抗薬に関連する副作用を軽減するのに役立ちます .

類似の化合物との比較

エピリバンセリンヘミフマル酸塩は、ピマンセリンなどの他の類似の化合物と比較して、5-HT2A受容体に対する高い選択性でユニークです。:

ピマンセリン: パーキンソン病の精神病の治療に使用される別の5-HT2A受容体拮抗薬。

エピリバンセリンヘミフマル酸塩の高い選択性と経口活性は、セロトニン受容体を標的とする治療法の分野におけるさらなる研究開発のための有望な候補となっています。

生化学分析

Biochemical Properties

Eplivanserin Fumarate interacts with several enzymes, proteins, and other biomolecules. It shows high affinity for the 5-HT2A receptor, with an IC50 of 5.8 nM in rat cortical membrane, and a Kd of 1.14 nM . This compound displays >20-fold selectivity more selective for 5-HT2A than 5-HT2B and 5-HT2C .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT2A receptor, which plays a significant role in the regulation of sleep and wakefulness .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the 5-HT2A receptor. It acts as a potent antagonist, blocking the receptor and inhibiting its function . This interaction involves binding interactions with the receptor, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been found to inhibit 5-HT2 receptor binding of [3H]ketanserin with an ED50 of 0.087 mg/kg after i.p. injection, and 0.097 mg/kg after p.o administration in mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, SR-46349B at dosages of 0.25-1 mg/kg (i.p.) has been found to block Cocaine-evoked hyperactivity following repeated Cocaine treatment in rats .

準備方法

エピリバンセリンヘミフマル酸塩の合成には、いくつかの重要なステップが含まれます。2’-フルオロアセトフェノンと4-ヒドロキシベンズアルデヒドの縮合により、カルコン中間体が形成されます。 この中間体は、次に(2-クロロエチル)ジメチルアミンとアセトンオキシムと反応して、異性体の混合物として最終生成物を生成します .

化学反応の分析

エピリバンセリンヘミフマル酸塩は、以下を含む様々な化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤によって促進することができます。

還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して実行できます。

置換: エピリバンセリンヘミフマル酸塩は、特にフルオロフェニル基で、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応を受けることができます

科学研究の応用

エピリバンセリンヘミフマル酸塩は、様々な分野における用途について広く研究されてきました。

化学: それは、セロトニン受容体の相互作用を研究するためのモデル化合物として役立ちます。

生物学: それは、様々な生物学的プロセスにおけるセロトニンの役割を調査するために使用されます。

医学: エピリバンセリンヘミフマル酸塩は、不眠症、不安、およびその他のセロトニン関連障害の潜在的な治療法として調査されてきました。

科学的研究の応用

Eplivanserin hemifumarate has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying the interactions of serotonin receptors.

Biology: It is used to investigate the role of serotonin in various biological processes.

Medicine: Eplivanserin hemifumarate has been explored as a potential treatment for insomnia, anxiety, and other serotonin-related disorders.

Industry: It is utilized in the development of new pharmaceuticals targeting serotonin receptors .

類似化合物との比較

Eplivanserin hemifumarate is unique in its high selectivity for the 5-HT2A receptor compared to other similar compounds such as:

Pimavanserin: Another 5-HT2A receptor antagonist used in the treatment of Parkinson’s disease psychosis.

Volinanserin: A selective 5-HT2A receptor antagonist investigated for its potential in treating schizophrenia

Eplivanserin hemifumarate’s high selectivity and oral activity make it a promising candidate for further research and development in the field of serotonin receptor-targeted therapies.

特性

CAS番号 |

130580-02-8 |

|---|---|

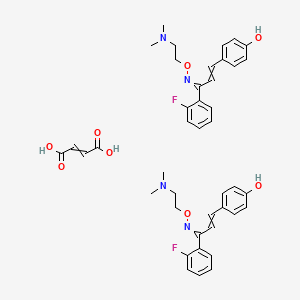

分子式 |

C42H46F2N4O8 |

分子量 |

772.8 g/mol |

IUPAC名 |

but-2-enedioic acid;4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol |

InChI |

InChI=1S/2C19H21FN2O2.C4H4O4/c2*1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;5-3(6)1-2-4(7)8/h2*3-12,23H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8) |

InChIキー |

RNLKLYQQDLHHBH-UHFFFAOYSA-N |

SMILES |

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O |

異性体SMILES |

CN(C)CCO/N=C(/C=C/C1=CC=C(C=C1)O)\C2=CC=CC=C2F.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SR-46349; SR 46349; SR46349; Eplivanserin; SR-46349 Fumarate; Eplivanserin fumarate; SR-46,349; planned trade name Ciltyri. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。